molecular formula C16H14N4O2 B2437997 4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034434-26-7

4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2437997
CAS RN: 2034434-26-7
M. Wt: 294.314
InChI Key: RXDPZNXMHKVDDD-UHFFFAOYSA-N
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Description

The compound “4-(3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Molecular Transformations

  • Chemical Synthesis and Derivative Formation : The addition of dipole-generated compounds to pyridine derivatives results in pyrroline and pyrrolidine derivatives, which are crucial intermediates in synthetic chemistry. These compounds can undergo further transformations, such as ring opening, hydrogenation, and substitution reactions, to yield a variety of functionalized heterocycles (Fischer & Schneider, 1983).

  • Novel Heterocyclic Compounds Synthesis : Research has demonstrated the synthesis of novel pyridine and fused pyridine derivatives, showcasing the versatility of these compounds in generating a wide array of biologically active molecules. This includes the creation of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which have shown potential in antimicrobial and antioxidant activities (Flefel et al., 2018).

Material Science Applications

  • Polymer Synthesis : The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the application of pyridine derivatives in materials science. These polyimides, featuring pyridine moieties, exhibit good solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Wang et al., 2006).

Biological and Pharmacological Research

  • Antitumor Activity : Studies on new compounds derived from pyridine analogs have shown promising antitumor activity against cancer cell lines, highlighting the potential of these compounds in the development of novel anticancer therapies. The detailed synthesis and biological evaluation of these compounds provide a basis for further investigation into their mechanisms of action and therapeutic efficacy (Nief et al., 2018).

Molecular Docking and Binding Studies

  • Molecular Docking : The molecular docking studies of synthesized pyridine derivatives towards target proteins offer insights into the molecular interactions and binding energies of these compounds, facilitating the discovery of potential drug candidates with specific biological targets (Flefel et al., 2018).

Future Directions

Pyrrolidine derivatives are of great interest in drug discovery due to their wide range of biological activities . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c17-10-12-3-5-13(6-4-12)16(21)20-9-7-14(11-20)22-15-2-1-8-18-19-15/h1-6,8,14H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDPZNXMHKVDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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